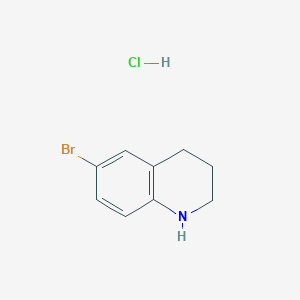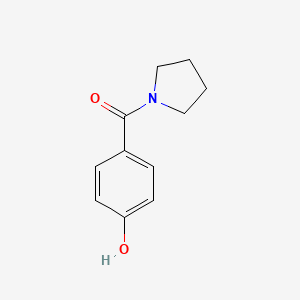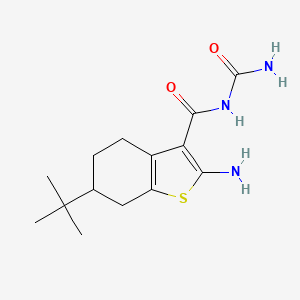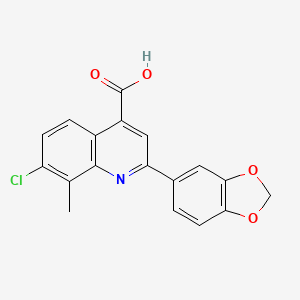
2-(3-Bromophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibition
A study by Pizova et al. (2017) synthesized a series of benzyl 2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds related to 2-(3-Bromophenyl)pyrrolidine, and evaluated them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The research found moderate inhibitory effects against AChE and comparable activity to rivastigmine for BChE inhibition by some compounds, indicating potential applications in treating diseases like Alzheimer's where cholinesterase activity is a concern (Pizova et al., 2017).
Antioxidant and Anticholinergic Activities
Rezai et al. (2018) reported on the synthesis of biologically active bromophenols, including derivatives related to 2-(3-Bromophenyl)pyrrolidine, and tested their antioxidant and anticholinergic activities. The study found these compounds to exhibit powerful antioxidant activities and inhibitory effects against cholinergic enzymes, suggesting potential for therapeutic applications in oxidative stress-related diseases and neurodegenerative disorders (Rezai et al., 2018).
Corrosion Inhibition
Saady et al. (2020) investigated a new pyridine derivative for its corrosion inhibition properties on mild steel in an acidic medium, which is related to the broader class of compounds including 2-(3-Bromophenyl)pyrrolidine. The study highlighted the effectiveness of such compounds in protecting metallic materials against corrosion, making them valuable in industrial applications (Saady et al., 2020).
Molecular Dynamics and Electrochemical Studies
Another study focused on the molecular dynamics and electrochemical behavior of a related imidazo[4,5-b]pyridine derivative as a corrosion inhibitor. This research provides insights into the interaction mechanisms of such compounds with metal surfaces, potentially guiding the development of more effective corrosion inhibitors for industrial applications (Saady et al., 2020).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of 3-bromo-2-(2-chlorovinyl)benzothiophenes, which are structurally related to 2-(3-Bromophenyl)pyrrolidine, revealed efficient methods for producing stereo-defined benzothiophenes. These findings have implications for the synthesis of complex organic molecules in pharmaceuticals and materials science (Zhao et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQYZJNUFUMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)


![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)
![[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B1286236.png)
![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)


